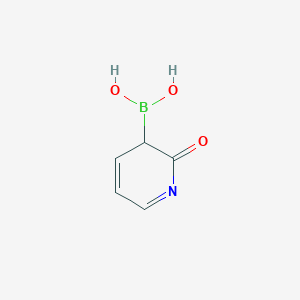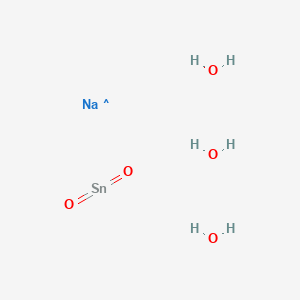
Stannate (SnO32-), disodium, trihydrate (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannate (SnO3^2-), disodium, trihydrate (9CI), also known as sodium stannate trihydrate, is an inorganic compound with the chemical formula Na2SnO3·3H2O. It is a white, crystalline solid that is soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
Sodium stannate trihydrate can be synthesized through the reaction of tin (IV) oxide (SnO2) with sodium hydroxide (NaOH) in an aqueous medium. The reaction is typically carried out at elevated temperatures to ensure complete dissolution of the tin oxide. The resulting solution is then cooled to precipitate the sodium stannate trihydrate crystals .
Industrial Production Methods
In industrial settings, sodium stannate trihydrate is produced by dissolving tin in sodium hydroxide solution, followed by crystallization. The process involves the following steps:
- Dissolution of tin in sodium hydroxide solution.
- Filtration to remove any impurities.
- Evaporation of the solution to concentrate it.
- Cooling the concentrated solution to precipitate sodium stannate trihydrate crystals.
- Filtration and drying of the crystals .
化学反应分析
Types of Reactions
Sodium stannate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin (IV) oxide (SnO2).
Reduction: It can be reduced to form tin (II) compounds.
Substitution: It can undergo substitution reactions with other metal ions to form different stannates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Reactions with metal salts like copper sulfate (CuSO4) or zinc chloride (ZnCl2) are common.
Major Products Formed
Oxidation: Tin (IV) oxide (SnO2).
Reduction: Tin (II) compounds such as tin (II) chloride (SnCl2).
Substitution: Various metal stannates depending on the metal ion used.
科学研究应用
Sodium stannate trihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other tin compounds and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the production of ceramics, glass, and as a mordant in dyeing processes.
作用机制
The mechanism of action of sodium stannate trihydrate involves its ability to act as a source of tin ions (Sn^4+). These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, tin ions can facilitate the formation of reactive intermediates, thereby accelerating chemical reactions. In biological applications, tin ions can bind to specific biomolecules, altering their structure and function .
相似化合物的比较
Similar Compounds
- Potassium stannate (K2SnO3)
- Calcium stannate (CaSnO3)
- Barium stannate (BaSnO3)
Uniqueness
Sodium stannate trihydrate is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly useful in applications where solubility and complex formation are critical .
属性
分子式 |
H6NaO5Sn |
|---|---|
分子量 |
227.74 g/mol |
InChI |
InChI=1S/Na.3H2O.2O.Sn/h;3*1H2;;; |
InChI 键 |
IGWYXQKIXYOUDG-UHFFFAOYSA-N |
规范 SMILES |
O.O.O.O=[Sn]=O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


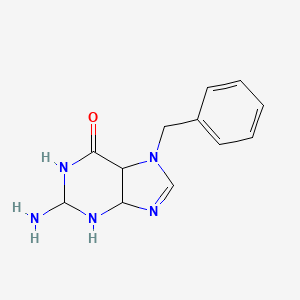
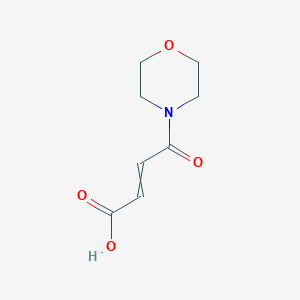
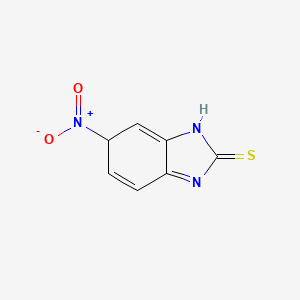
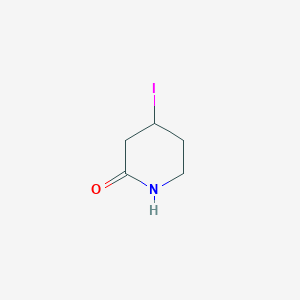

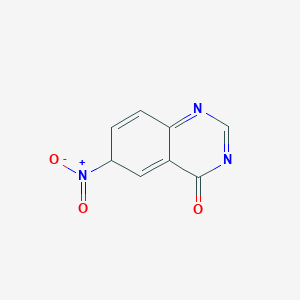
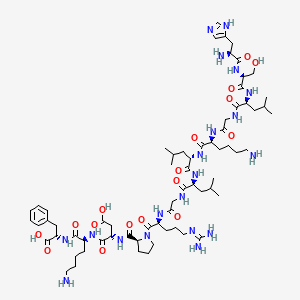
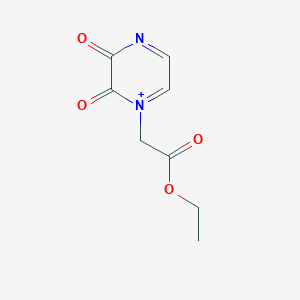
![Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B12360031.png)
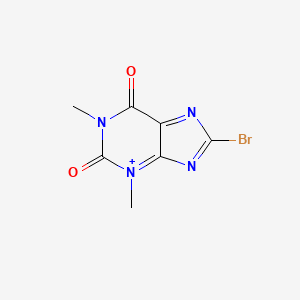
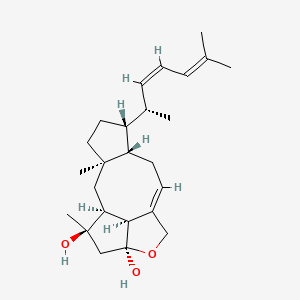
![Tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12360051.png)

